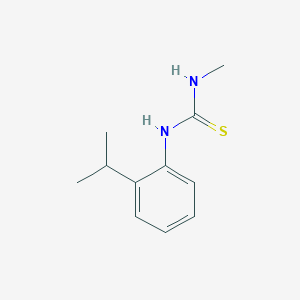

1-Methyl-3-(2-propan-2-ylphenyl)thiourea

Description

Properties

IUPAC Name |

1-methyl-3-(2-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPPCHIUZRCXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea can be synthesized through the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, producing thioureas in excellent yields .

Industrial Production Methods: Industrial production of thiourea derivatives typically involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

Reduction: Reduction reactions can convert thioureas into corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinic or sulfonic acids, while substitution reactions can produce various substituted thiourea derivatives.

Scientific Research Applications

1-Methyl-3-(2-propan-2-ylphenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-propan-2-ylphenyl)thiourea involves its interaction with molecular targets and pathways. Thioureas can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, thioureas have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through competitive binding, where the thiourea derivative competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit structural and functional diversity based on substituents. Below is a comparative analysis with key analogues:

Structural and Crystallographic Comparisons

- 1-(2-Aminoethyl)-3-phenylthiourea (): Structure: Features a phenyl group and an aminoethyl chain. Crystallography: Molecules form hydrogen-bonded tapes along the b-axis, with a dihedral angle of 44.9° between the phenyl ring and thiourea group. This contrasts with alkyl-substituted thioureas, where bulky groups (e.g., 2-propan-2-ylphenyl) may increase steric hindrance, altering crystal packing .

- 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea (): Structure: Incorporates a bicyclic terpene moiety, enhancing structural rigidity. Synthesis: Prepared via reaction of 3-chlorophenylisothiocyanate with a bicycloheptane-derived amine, highlighting the versatility of thiourea synthesis .

Catalytic and Physicochemical Properties

- Sulfonaryl Thiourea 10 (): Catalytic Efficiency: Achieved 28% conversion in a model reaction, comparable to reference compound 11 (27%). SAR: Electron-deficient aryl groups (e.g., sulfonaryl) enhance catalytic activity via polar interactions. Alkylaryl groups (e.g., 2-propan-2-ylphenyl) may reduce polarity but improve solubility in non-aqueous media .

Table 1: Comparative Overview of Thiourea Derivatives

Table 2: Physicochemical Properties

| Property | This compound | 1-(2-Aminoethyl)-3-phenylthiourea | Sulfonaryl Thiourea 10 |

|---|---|---|---|

| Solubility | Low (alkylaryl) | Moderate (polar groups) | High (sulfonaryl) |

| Melting Point | Not reported | 165–167°C | 182–184°C |

| LogP | ~3.5 (estimated) | 1.8 | 2.4 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methyl-3-(2-propan-2-ylphenyl)thiourea, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves reacting 2-isopropylphenyl isothiocyanate with methylamine in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux. Key parameters include stoichiometric ratios (1:1.2 for amine:isothiocyanate), temperature (60–80°C), and reaction time (4–6 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Optimization studies recommend monitoring reaction progress via TLC or HPLC to identify side products like disubstituted thioureas .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the thiourea backbone (δ ~10–12 ppm for N-H protons, δ ~180 ppm for C=S).

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). ORTEP-3 visualizes thermal ellipsoids and packing diagrams .

- FT-IR : Peaks at ~3200 cm (N-H stretch) and ~1250 cm (C=S stretch) validate functional groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) using dose-response curves (IC calculation).

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) with kinetic parameter analysis (, ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-propan-2-ylphenyl substituent in biological activity?

- Methodological Answer :

- Comparative analogs : Synthesize derivatives with substituent variations (e.g., 2-ethylphenyl, 2-methoxyphenyl) and compare bioactivity.

- Steric/electronic analysis : Use Hammett constants () and molecular volume calculations to correlate substituent effects with activity.

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerase II .

Q. What computational strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.

- Molecular dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (solvent, pH) to assess conformational stability.

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized for therapeutic applications?

- Methodological Answer :

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility (measured via shake-flask method).

- CYP450 metabolism assays : Incubate with liver microsomes to identify metabolic hotspots; modify vulnerable sites (e.g., methyl to trifluoromethyl).

- Pro-drug design : Mask thiourea with ester linkages, which hydrolyze in vivo to release the active compound .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 knockout : Generate gene-edited cell lines lacking putative targets (e.g., Bcl-2) to confirm target specificity.

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.

- Immunoblotting : Quantify phosphorylation status of signaling proteins (e.g., AKT, ERK) to map pathways .

Q. How do crystallographic studies inform polymorph control during scale-up synthesis?

- Methodological Answer :

- PXRD : Monitor batch-to-batch consistency in polymorph formation.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonds) to predict stable crystal forms.

- Process analytical technology (PAT) : Use in-line Raman spectroscopy to detect early nucleation events .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | In-line IR spectroscopy | |

| Solvent | Ethanol/DCM (1:1) | GC-MS | |

| Purification | Recrystallization (EtOH/HO) | HPLC-UV (254 nm) |

Table 2 : Biological Activity Comparison with Analogous Thioureas

| Compound | IC (µM, MCF-7) | LogP | Target | Reference |

|---|---|---|---|---|

| This compound | 12.3 ± 1.4 | 3.2 | EGFR | |

| 1-Ethyl-3-phenylthiourea | 28.7 ± 2.1 | 2.8 | COX-2 | |

| 1-Cyclohexyl-3-phenylthiourea | 45.6 ± 3.5 | 4.1 | DNA topoisomerase II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.